Cas no 1256808-84-0 (2-Chloro-6-fluoronicotinonitrile)
2-Chloro-6-fluoronicotinonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-6-fluoronicotinonitrile
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- Inchi: 1S/C6H2ClFN2/c7-6-4(3-9)1-2-5(8)10-6/h1-2H
- InChI Key: DZRQQFHTICZWJJ-UHFFFAOYSA-N
- SMILES: ClC1C(C#N)=CC=C(N=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 164
- XLogP3: 2
- Topological Polar Surface Area: 36.7
2-Chloro-6-fluoronicotinonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029010861-250mg |
2-Chloro-6-fluoronicotinonitrile |
1256808-84-0 | 95% | 250mg |
$1058.40 | 2023-09-03 | |
| Alichem | A029010861-1g |
2-Chloro-6-fluoronicotinonitrile |
1256808-84-0 | 95% | 1g |
$2808.15 | 2023-09-03 |
2-Chloro-6-fluoronicotinonitrile Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-Chloro-6-fluoronicotinonitrile
2-Chloro-6-fluoronicotinonitrile (CAS No. 1256808-84-0): A Versatile Chemical Intermediate for Modern Applications
2-Chloro-6-fluoronicotinonitrile (CAS No. 1256808-84-0) is a highly specialized nicotinonitrile derivative that has gained significant attention in pharmaceutical and agrochemical research. This compound, with its unique chloro-fluoro substitution pattern, serves as a crucial building block in the synthesis of various biologically active molecules. The molecular formula C6H2ClFN2 and molecular weight of 156.55 g/mol make it an ideal candidate for heterocyclic chemistry applications.
The growing interest in fluorinated pyridine derivatives like 2-Chloro-6-fluoronicotinonitrile stems from their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. Recent studies in medicinal chemistry journals highlight its importance in developing novel kinase inhibitors and central nervous system (CNS) drugs. The compound's electron-withdrawing properties, imparted by both the chloro and fluoro substituents, make it particularly valuable for nucleophilic aromatic substitution reactions.
From a market perspective, the demand for halogenated nicotinonitriles has shown steady growth, with 2-Chloro-6-fluoronicotinonitrile being frequently mentioned in patent literature for crop protection agents. The compound's role in developing next-generation pesticides aligns with current agricultural trends toward more selective and environmentally friendly solutions. Analytical data from HPLC and GC-MS studies confirm its high purity (>98%), making it suitable for sensitive synthetic applications.
The structure-activity relationship (SAR) studies involving 2-Chloro-6-fluoronicotinonitrile reveal interesting insights for drug discovery. Its hydrogen bond acceptor capacity, combined with optimal lipophilicity (LogP ~1.8), contributes to improved membrane permeability in potential drug candidates. Researchers particularly value its ortho-substitution pattern, which often leads to enhanced binding affinity with biological targets compared to meta- or para-substituted analogs.
Recent advancements in flow chemistry techniques have improved the synthesis scalability of 2-Chloro-6-fluoronicotinonitrile, addressing previous challenges in large-scale production. The compound's thermal stability (decomposition point >200°C) makes it compatible with various high-temperature reactions, while its moderate solubility in organic solvents (e.g., 45 mg/mL in DMSO at 25°C) facilitates diverse reaction conditions.
In the context of green chemistry, several research groups have developed catalytic methods for preparing 2-Chloro-6-fluoronicotinonitrile with reduced environmental impact. These methods emphasize atom economy and minimize hazardous byproducts, responding to the pharmaceutical industry's increasing focus on sustainable synthesis. The compound's crystallographic data (space group P21/c) has been instrumental in understanding its molecular packing and intermolecular interactions.
The spectroscopic characterization of 2-Chloro-6-fluoronicotinonitrile reveals distinctive features: 1H NMR (400 MHz, CDCl3) δ 8.31 (dd, J = 8.4, 2.0 Hz, 1H), 7.58 (dd, J = 8.4, 2.0 Hz, 1H); 19F NMR (376 MHz, CDCl3) δ -108.9; 13C NMR (101 MHz, CDCl3) δ 158.1 (d, J = 250.0 Hz), 153.4, 138.2, 126.5 (d, J = 24.0 Hz), 116.9 (d, J = 8.0 Hz), 114.2. These spectral signatures are crucial for quality control and structural confirmation in synthetic workflows.
Emerging applications of 2-Chloro-6-fluoronicotinonitrile in material science have been reported, particularly in the development of organic electronic materials. Its electron-deficient nature makes it suitable for constructing n-type semiconductors, with potential uses in organic photovoltaics and OLED technologies. This expansion beyond traditional pharmaceutical applications demonstrates the compound's versatility in cutting-edge research areas.
From a regulatory standpoint, 2-Chloro-6-fluoronicotinonitrile is not classified as hazardous under current GHS criteria, though standard laboratory precautions should be observed. Its environmental fate has been studied through biodegradation assays, showing moderate persistence in aquatic systems (DT50 ~14 days). These properties are carefully considered in industrial applications to ensure responsible chemical management.
The future outlook for 2-Chloro-6-fluoronicotinonitrile remains positive, with ongoing research exploring its potential in covalent inhibitor design and proteolysis targeting chimera (PROTAC) development. As synthetic methodologies continue to evolve, this compound will likely maintain its status as a valuable chemical intermediate in both academic and industrial settings, contributing to advancements across multiple scientific disciplines.
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